N-(1,3-benzodioxol-5-yl)-2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a combination of benzodioxole, methoxyphenyl, and benzimidazole moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzodioxole and methoxyphenyl derivatives. These intermediates are then subjected to cyclization reactions to form the benzimidazole ring. The final step involves the acylation of the benzimidazole derivative to introduce the acetamide group.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds with similar benzimidazole structures.
Benzodioxole Derivatives: Compounds containing the benzodioxole moiety.
Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups.
Uniqueness
N-(1,3-benzodioxol-5-yl)-2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide is unique due to its combination of multiple functional groups and heterocyclic rings. This structural complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H20N4O5 |
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Molecular Weight |
468.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10-yl]acetamide |
InChI |
InChI=1S/C26H20N4O5/c1-33-18-9-6-16(7-10-18)19-13-25(32)30-21-5-3-2-4-20(21)29(26(30)28-19)14-24(31)27-17-8-11-22-23(12-17)35-15-34-22/h2-13H,14-15H2,1H3,(H,27,31) |
InChI Key |
SQAGQOUJJPMYQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N3C4=CC=CC=C4N(C3=N2)CC(=O)NC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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